molecular formula C11H13FO B7846419 1-(4-Fluorophenyl)pentan-2-one

1-(4-Fluorophenyl)pentan-2-one

Cat. No.: B7846419
M. Wt: 180.22 g/mol
InChI Key: CTSVFKBCUSVXIG-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Ketones in Advanced Organic Synthesis Research

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in the fields of medicinal chemistry, agrochemistry, and materials science. sioc-journal.cn Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a parent compound. sioc-journal.cnsapub.org This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Within the vast landscape of organofluorine chemistry, fluorinated ketones represent a particularly valuable class of building blocks. sioc-journal.cn The ketone moiety is a versatile functional group that participates in a wide array of chemical transformations, making it a cornerstone of synthetic organic chemistry. sioc-journal.cn The presence of a fluorine atom, particularly at a position distal to the carbonyl group, can influence the reactivity of the ketone and provide a handle for the introduction of fluorine into more complex molecular architectures. sioc-journal.cn The synthesis of these distal fluorinated ketones, however, remains a significant challenge, with ongoing research focused on developing mild and efficient methodologies. sioc-journal.cncas.cn These methods include direct C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination. sioc-journal.cn

Fluorinated ketones have been utilized as intermediates in the synthesis of various biologically active molecules and have been instrumental in studying reaction mechanisms and structure-activity relationships. sapub.orgacs.org Their unique electronic properties have also led to their use as trapping reagents for reactive intermediates in photochemical reactions. acs.org The continued development of novel synthetic routes to access structurally diverse fluorinated ketones is therefore of paramount importance for advancing various scientific disciplines. cas.cn

Academic Significance and Unexplored Research Avenues for 1-(4-Fluorophenyl)pentan-2-one

This compound, a specific example of a fluorinated ketone, has a defined chemical structure and properties as outlined in the table below.

PropertyValue
CAS Number 141235-14-5
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol
IUPAC Name This compound
SMILES Code CCCC(=O)CC1=CC=C(C=C1)F

Data sourced from multiple chemical suppliers and databases. bldpharm.com

Despite the general importance of fluorinated ketones, a comprehensive review of the scientific literature reveals that this compound has not been the subject of extensive research. Its isomeric counterpart, 1-(4-fluorophenyl)pentan-1-one, has received more attention, particularly in the context of synthetic cathinones and as an intermediate in the synthesis of other compounds. ontosight.ai This disparity highlights a significant gap in the current body of chemical knowledge.

The limited research on this compound presents a number of unexplored research avenues. For instance, a systematic investigation into its synthesis would be a valuable contribution. While general methods for the synthesis of fluorinated ketones exist, the development of a high-yielding, stereoselective synthesis of this compound could be a noteworthy achievement.

Furthermore, the chemical reactivity of this compound remains largely uncharted. A detailed study of its reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, would provide valuable insights for synthetic chemists. The influence of the fluorine atom on the regioselectivity and stereoselectivity of these reactions would be of particular interest.

Finally, the potential biological activities of this compound are completely unknown. Given that many fluorinated compounds exhibit interesting pharmacological properties, a screening of this compound for various biological activities could lead to the discovery of new lead compounds for drug discovery. The structural similarity to other biologically active ketones suggests that this could be a fruitful area of investigation. The lack of published research on this specific compound underscores the vast potential for new discoveries in the field of organofluorine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSVFKBCUSVXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 4 Fluorophenyl Pentan 2 One and Its Key Intermediates

Retrosynthetic Analysis Paradigms

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgicj-e.org

Disconnection Strategies for the 1-(4-Fluorophenyl)pentan-2-one Framework

The core structure of this compound lends itself to several key disconnection strategies. A primary approach is the disconnection of the carbon-carbon bond adjacent to the carbonyl group. This is a common and effective strategy for aryl ketones. youtube.comresearchgate.net

One of the most logical disconnections for this compound is at the C-C bond between the carbonyl carbon and the fluorophenyl ring. This leads to an acyl cation synthon and a 4-fluorophenyl anion synthon. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthesis, a reliable method for forming aryl ketones. youtube.comchemistrysteps.com

Another viable disconnection is at the C-C bond between the carbonyl carbon and the propyl group. This suggests a synthetic route involving the reaction of a 4-fluorophenylacetyl derivative with a propyl organometallic reagent.

Retrosynthetic analysis of this compound

Application of Functional Group Interconversion (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis that involves converting one functional group into another to facilitate a disconnection or to simplify the synthesis. fiveable.melkouniv.ac.infiveable.me For this compound, FGI can be applied to the ketone functional group.

The ketone can be retrosynthetically converted to a secondary alcohol through FGI. This opens up pathways involving the oxidation of the corresponding alcohol, 1-(4-fluorophenyl)pentan-2-ol. fiveable.mesolubilityofthings.com This alcohol can then be disconnected via a Grignard-type reaction between a 4-fluorobenzaldehyde (B137897) and a propylmagnesium bromide.

Alternatively, the ketone can be derived from the hydrolysis of an imine, which in turn can be formed from the reaction of a Grignard reagent with a nitrile. chemistrysteps.comucalgary.ca This FGI strategy suggests a retrosynthetic pathway starting from 4-fluorobenzonitrile (B33359) and a propylmagnesium halide.

Forward Synthesis Pathways and Catalytic Methods

The forward synthesis of this compound can be achieved through several established and effective methods in organic synthesis.

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Reactions

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a direct method for synthesizing aryl ketones. chemistrysteps.comsigmaaldrich.commasterorganicchemistry.com In this approach, fluorobenzene (B45895) is acylated with pentanoyl chloride or pentanoic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich fluorobenzene ring. sigmaaldrich.com The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product, this compound, is often the major product due to steric hindrance at the ortho position. Greener alternatives to traditional Lewis acids, such as methanesulfonic anhydride, have also been developed for Friedel-Crafts acylations. acs.org

Table 1: Key Parameters in Friedel-Crafts Acylation for Aryl Ketone Synthesis

ParameterDescriptionTypical Reagents/Conditions
Aromatic Substrate The arene undergoing acylation.Fluorobenzene
Acylating Agent Provides the acyl group.Pentanoyl chloride, Pentanoic anhydride
Lewis Acid Catalyst Activates the acylating agent.AlCl₃, FeCl₃, BF₃
Solvent The reaction medium.Carbon disulfide, Nitrobenzene, Dichloromethane
Reaction Temperature Influences reaction rate and selectivity.0 °C to room temperature

Grignard Reagent Addition and Subsequent Oxidation Protocols

An alternative and versatile route involves the use of Grignard reagents. organic-chemistry.org This two-step process begins with the addition of a Grignard reagent to a nitrile, followed by hydrolysis to form the ketone. masterorganicchemistry.comlibretexts.org Specifically, 4-fluorobenzonitrile can be reacted with propylmagnesium bromide. The Grignard reagent adds to the carbon of the nitrile, forming an intermediate imine salt, which upon acidic workup, hydrolyzes to yield this compound. ucalgary.camasterorganicchemistry.com

Another Grignard-based approach involves the synthesis of the corresponding secondary alcohol, 1-(4-fluorophenyl)pentan-2-ol, which is then oxidized to the target ketone. chemistryviews.orgwikipedia.org The alcohol can be prepared by reacting 4-fluorobenzaldehyde with propylmagnesium bromide.

The subsequent oxidation of the secondary alcohol to the ketone is a common and efficient transformation in organic synthesis. chemguide.co.ukbyjus.comlibretexts.org A variety of oxidizing agents can be employed for this purpose. chemistryviews.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentName of Reaction (if applicable)Typical Conditions
Chromic acid (H₂CrO₄) Jones OxidationAcetone, H₂SO₄
Pyridinium chlorochromate (PCC) PCC OxidationDichloromethane (DCM)
Sodium dichromate (Na₂Cr₂O₇) Sulfuric acid, water
Dess-Martin periodinane (DMP) Dess-Martin OxidationDichloromethane (DCM)
Dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride Swern OxidationDichloromethane (DCM), triethylamine, low temperature

Direct Fluorination Techniques for Aryl Ketone Precursors

While less common for the direct synthesis of this compound itself, direct fluorination techniques can be applied to aryl ketone precursors. organic-chemistry.org For instance, if starting with 1-phenylpentan-2-one, electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to introduce a fluorine atom onto the aromatic ring. researchgate.netsapub.org However, this method often leads to a mixture of ortho, meta, and para isomers, necessitating purification to isolate the desired this compound. The regioselectivity of such reactions can be influenced by the directing effects of the acyl group and the reaction conditions. Photocatalytic methods using reagents like Selectfluor have also been explored for the fluorination of C-H bonds. rsc.org

Aldol (B89426) Condensation and Related Carbonyl Chemistry Approaches

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a direct route to β-hydroxy carbonyl compounds, which can be dehydrated to form α,β-unsaturated carbonyls. magritek.commasterorganicchemistry.com For the synthesis of a precursor to this compound, a crossed Aldol condensation represents a viable strategy. This would involve the reaction of 4-fluorobenzaldehyde with a ketone such as 2-pentanone under basic or acidic conditions.

In a typical base-catalyzed crossed Aldol reaction, the enolate of 2-pentanone would act as the nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. magritek.com This approach is most effective when the aldehyde partner lacks α-hydrogens, like 4-fluorobenzaldehyde, preventing self-condensation and leading to a more controlled reaction. researchgate.net Subsequent dehydration of the aldol addition product would yield an α,β-unsaturated ketone, (E/Z)-1-(4-fluorophenyl)pent-1-en-3-one. This intermediate could then be subjected to selective reduction of the carbon-carbon double bond to afford the target ketone.

Solvent-free Aldol condensations, often conducted by grinding the reactants with a solid base like sodium hydroxide, have been shown to be highly efficient and chemoselective, minimizing waste and sometimes offering higher yields compared to solution-phase reactions. researchgate.netsapub.org

Table 1: Plausible Aldol Condensation Strategy for a this compound Precursor

Reactant 1 Reactant 2 Catalyst Intermediate Product Final Step
4-Fluorobenzaldehyde 2-Pentanone NaOH or KOH 1-(4-Fluorophenyl)-4-hydroxypentan-2-one Dehydration
4-Fluorobenzaldehyde 2-Pentanone NaOH (solid), heat (E/Z)-1-(4-Fluorophenyl)pent-1-en-3-one Catalytic Hydrogenation

Electrochemical Synthesis Methods for Ketone Derivatives

Electrochemical methods offer a sustainable and often milder alternative to traditional organic synthesis for the formation of ketones. These techniques can bypass the need for harsh reagents and can exhibit high selectivity.

One such approach is the electrochemical oxidative decarboxylation of disubstituted malonic acids. This method can be adapted to produce a wide range of symmetrical and unsymmetrical ketones. beilstein-journals.org By starting with a suitably substituted malonic acid, it is possible to generate the desired ketone structure through an electrochemically induced process. The reaction proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. beilstein-journals.org

Another relevant electrochemical strategy is the reductive coupling of olefins and ketones. mdpi.com While this typically forms tertiary alcohols, modifications and related electroreductive methods can be envisioned for carbon-carbon bond formation in the synthesis of complex ketone backbones. Electrochemistry provides a unique way to reverse the polarity of functional groups, allowing a ketone to act as a nucleophile when adding to an unactivated olefin. mdpi.com These methods often use simple, undivided cells and can be scalable and chemoselective. mdpi.com

Organocatalytic Reaction Development for Ketone Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of ketones. These metal-free catalysts offer advantages in terms of reduced toxicity and sensitivity to air and moisture.

For the formation of ketone frameworks, organocatalytic Michael additions are particularly relevant. nih.gov In a hypothetical synthesis, an organocatalyst could be used to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated precursor. For instance, a chiral amine or thiourea (B124793) derivative could catalyze the addition of a carbon nucleophile to an acceptor like 1-(4-fluorophenyl)prop-2-en-1-one (B1338396) to build the pentanone backbone stereoselectively. The catalyst activates the reactants through the formation of transient iminium or enamine intermediates. sapub.org

Organocatalytic approaches are central to the enantioselective synthesis of fluorinated molecules. nih.gov The development of bifunctional organocatalysts, such as those derived from amino acids or cinchona alkaloids, has enabled highly efficient and stereoselective C-C bond formations. sapub.org

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

For catalytic reactions, such as a potential Friedel-Crafts acylation of fluorobenzene with pentanoyl chloride, screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) is crucial. The catalyst loading, solvent polarity (e.g., dichloromethane, nitrobenzene), and reaction temperature directly impact the rate, yield, and regioselectivity of the acylation.

In modern synthetic methods like photoredox or nickel-catalyzed cross-couplings, the choice of ligand, photocatalyst, and additives is paramount. researchgate.net For instance, in a cross-coupling reaction between a 4-fluorophenyl organometallic reagent and an appropriate electrophile, the ligand on the metal center can influence the rates of oxidative addition and reductive elimination, thereby controlling the efficiency of the desired C-C bond formation over side reactions. researchgate.net

Table 2: General Parameters for Optimization in Ketone Synthesis

Parameter Variables to Consider Desired Outcome
Catalyst Type (Lewis acid, transition metal, organocatalyst), Loading (mol%) High turnover number, high selectivity, low cost
Solvent Polarity, aprotic/protic, boiling point Good reactant solubility, minimal side reactions, ease of removal
Temperature -20°C to reflux Balance between reaction rate and selectivity, minimizing decomposition
Reagent Stoichiometry Molar ratios of reactants and additives Complete conversion of limiting reagent, minimizing excess waste
Ligand/Additive Type, concentration Enhanced catalyst stability and selectivity, suppression of side products

Stereoselective Synthesis Strategies for Chiral Analogs

Creating chiral analogs of this compound, where a stereocenter is introduced (for example, at the C3 position), requires stereoselective synthesis strategies.

Catalytic Asymmetric Synthesis: This is a leading approach where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. sigmaaldrich.com

Asymmetric Hydrogenation: The reduction of a prochiral α,β-unsaturated ketone precursor using a chiral transition-metal complex (e.g., Ru-BINAP) can produce a chiral saturated ketone with high enantioselectivity. nih.gov

Organocatalytic Reactions: As mentioned, chiral organocatalysts can be employed in Michael additions or aldol reactions to set stereocenters with high fidelity. nih.govresearchgate.net For example, a proline-derived catalyst could be used in an asymmetric aldol reaction to construct a chiral β-hydroxy ketone, which can then be converted to the target chiral ketone.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Ketoreductases (KREDs) can reduce a prochiral ketone to a chiral alcohol with exceptional enantiomeric excess. While this produces a chiral alcohol, it is a key intermediate that can be oxidized back to the chiral ketone if needed, or used in subsequent steps. This method is environmentally friendly and highly effective for producing single-enantiomer products.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is formed, the auxiliary is removed. This is a robust but less atom-economical method compared to catalytic approaches.

These strategies are crucial for the synthesis of specific stereoisomers, which is of paramount importance in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluorophenyl Pentan 2 One

General Reactivity Profile of Fluoroaryl Ketones

Fluoroaryl ketones, including 1-(4-fluorophenyl)pentan-2-one, exhibit a reactivity profile influenced by the electron-withdrawing nature of the fluorine atom and the reactivity of the ketone functionality. The fluorine substituent enhances the electrophilic character of the aryl ring, making it more susceptible to certain types of reactions. nih.gov

Key reaction types for fluoroaryl ketones include:

Oxidation: The ketone can be oxidized, leading to the formation of carboxylic acids or other oxidized products.

Reduction: The carbonyl group is readily reduced to a secondary alcohol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution. smolecule.com Additionally, the α-position to the ketone is a site for reactions like bromination.

The presence of fluorine can also influence the keto-enol tautomerism, which is a key factor in the reactivity of the ketone. scispace.com In some cases, fluorinated ketones are known to form stable hydrates. scispace.com The electrophilicity of the carbonyl group is enhanced by the presence of fluorine atoms, which can affect its reactivity towards nucleophiles. nih.gov

Oxidative Transformations and Pathways

The oxidative transformation of this compound and related fluoroaryl ketones can proceed through several pathways, depending on the oxidizing agent and reaction conditions. A common oxidative pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, which can lead to the formation of 4-fluorobenzoic acid.

Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The thioether analogue, 2-((4-fluorophenyl)thio)pentan-3-one, can be oxidized at the sulfur atom to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.com

In more complex scenarios, oxidative bicyclization reactions of related N-tethered 1,7-enynes can be catalyzed by silver, leading to the formation of polycyclic 3,4-dihydroquinolin-2(1H)-ones. rsc.org This highlights the potential for intramolecular oxidative C-C bond formation in suitably functionalized derivatives.

Reductive Transformations and Product Derivatization

The ketone functionality of this compound is susceptible to reduction by various reducing agents. Standard reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the carbonyl group to a secondary alcohol, yielding 1-(4-fluorophenyl)pentan-2-ol. smolecule.com

This resulting alcohol can be further derivatized. For instance, reductive amination of the carbonyl group can be achieved to afford aminated products. nih.gov This transformation is valuable for introducing nitrogen-containing functional groups into the molecule.

Electrochemical methods can also be employed for reductive transformations. For example, the electrochemical 1,4-reduction of α,β-unsaturated ketones has been demonstrated, suggesting the possibility of applying similar conditions to derivatives of this compound. mdpi.com

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the aromatic ring and the α-carbon to the ketone.

The fluorine atom on the phenyl ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAAr) mechanism. smolecule.com This type of reaction is facilitated by the electron-withdrawing nature of both the fluorine atom and the ketone group, which activate the ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. masterorganicchemistry.com

Substitution can also occur at the α-position of the ketone. For instance, selective bromination at this position using bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3) yields an α-bromoketone. nih.gov This α-bromoketone is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov

The table below summarizes the key aspects of nucleophilic substitution reactions for this class of compounds.

Reaction TypeReagents & ConditionsProduct Type
Nucleophilic Aromatic SubstitutionNucleophile (e.g., thiolate) smolecule.comSubstituted phenyl derivative
α-BrominationBr2, AlCl3 α-Bromoketone
Substitution on α-BromoketonePyrrolidine nih.govα-Aminoketone nih.gov

Carbon-Carbon Bond Formation and Cleavage Strategies

Homologation, the extension of a carbon chain by one or more carbon atoms, can be applied to aryl ketones like this compound to synthesize long-chain ketones and aldehydes. nih.govresearchgate.net One such strategy involves the transition metal-catalyzed C-C bond cleavage of a ketone-derived oxime ester, followed by a Heck-type cross-coupling with an alkenol. nih.gov This method allows for multi-carbon homologation with high chemo- and regioselectivity. nih.govresearchgate.net For example, the reaction of an aryl ketone-derived oxime ester with 1-penten-3-ol (B1202030) in the presence of a palladium catalyst can lead to the formation of a longer chain ketone. nih.gov

A study demonstrated the homologation of aryl ketones, including those with fluoro-substituents, to produce β-aryl ketones in good yields. researchgate.net This protocol shows compatibility with a variety of functional groups and heterocycles. researchgate.net

Electrochemical methods provide a powerful tool for forming carbon-carbon bonds through radical intermediates under mild and environmentally friendly conditions. acs.orgicm.edu.pl These reactions can be applied to derivatives of this compound to construct more complex molecular architectures.

One approach involves the electrochemical radical reaction of enol acetates with 1,3-diketones to synthesize 1,4-dicarbonyl compounds. acs.org This catalyst-free and oxidant-free method has been shown to be effective for enol acetates derived from substituted butyrophenones, including those with fluorine atoms. acs.org The reaction proceeds via the generation of radicals at the electrode surface, followed by their coupling. acs.org

The following table presents data from an electrochemical radical reaction to form 1,4-dicarbonyl compounds, demonstrating the yields for various substituted substrates.

ProductYield (%)
3-Acetyl-2-ethyl-1-(4-fluorophenyl)pentane-1,4-dione (3g)83
3-Acetyl-1-(4-chlorophenyl)-2-propylpentane-1,4-dione (3k)78
3-Acetyl-2-(2-chloroethyl)-1-(4-fluorophenyl)pentane-1,4-dione (3p)74

Data sourced from a study on electrochemical radical reactions for C-C bond construction. acs.org

Furthermore, the generation of aryl radicals from organoboron reagents via pulsed electrosynthesis has been demonstrated, which can then be trapped by various reagents to form new C-C or C-P bonds. nih.gov This technique offers an alternative route for the functionalization of the fluoroaryl moiety of this compound.

Derivatization Pathways and Functionalization Strategies

The chemical structure of this compound allows for a variety of derivatization and functionalization strategies, primarily targeting the ketone moiety and the activated α-carbon. These modifications can lead to a diverse range of more complex molecules.

One notable derivatization is the construction of 1,4-dicarbonyl compounds through electrochemical radical reactions. For instance, the reaction of an enol acetate (B1210297) with a 1,3-diketone can yield a substituted 1,4-dione. A specific derivative, 3-Acetyl-2-ethyl-1-(4-fluorophenyl)pentane-1,4-dione, has been synthesized, showcasing a pathway to elaborate the carbon skeleton adjacent to the fluorophenyl group. ulaval.ca

General functionalization strategies applicable to α-aryl ketones like this compound often involve the α-carbon. The α-arylation of ketones is a significant transformation that can be achieved through various methods, including transition-metal-catalyzed coupling reactions and metal-free approaches. d-nb.infochemrxiv.org These reactions typically proceed via enolate or enol-equivalent intermediates.

Furthermore, the ketone functionality itself is a prime site for derivatization. Condensation reactions with amines or their derivatives can form imines or related compounds. For example, the reaction of a ketone with an aniline (B41778) derivative can produce an imine, which can then undergo further reactions. acs.org The synthesis of heterocyclic structures, such as quinolines, can be envisioned starting from α-aryl ketones through condensation and cyclization reactions with appropriate reagents. bohrium.com

The table below summarizes a key derivative of this compound, illustrating a specific functionalization pathway.

Derivative Name Starting Materials Reaction Type Significance
3-Acetyl-2-ethyl-1-(4-fluorophenyl)pentane-1,4-dioneEnol acetate, 1,3-diketoneElectrochemical Radical ReactionConstruction of a more complex 1,4-dicarbonyl structure. ulaval.ca

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While detailed mechanistic studies specifically for this compound are not extensively documented, plausible mechanisms can be inferred from studies on analogous α-aryl ketones.

Analysis of Transition States and Energetics

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing the transition states and energetics of reactions involving α-aryl ketones. For instance, in metal-free α-arylation reactions, the deprotonation of the ketone to form an enolate is a key initial step. The energy barrier for this step is influenced by the base and solvent used. d-nb.info

The table below outlines key energetic parameters that are typically considered in the mechanistic analysis of reactions involving ketones of this class.

Mechanistic Step Key Energetic Parameter Influencing Factors Significance
DeprotonationActivation Energy (Ea)Base strength, solvent polarityDetermines the ease of enolate formation. ulaval.ca
C-C Bond FormationTransition State EnergyLigand sterics, electronic effectsControls the rate and selectivity of the main bond-forming step. chemrxiv.org
Reductive EliminationGibbs Free Energy Barrier (ΔG‡)Metal catalyst, ligandOften the rate-determining step in catalytic cycles. chemrxiv.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In reactions of α-aryl ketones, several types of intermediates have been proposed or identified.

In radical-mediated reactions, radical anions and neutral radical species are key intermediates. For example, in the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism for α-arylation, the reaction proceeds through the formation of a radical anion of the aryl halide, which then fragments to an aryl radical. This aryl radical then reacts with the ketone enolate. ulaval.ca

In metal-free electrophilic activation of ketones, vinyl triflates can be formed as transient intermediates. These highly electrophilic species can then react with nucleophiles. d-nb.info In other pathways, oxy-allyl cations have been proposed as key reactive intermediates.

In an electrochemical reaction to form a 1,4-dicarbonyl derivative of a related compound, a plausible mechanism involves the formation of a cationic radical intermediate from the corresponding enol acetate at the anode. This intermediate then couples with a radical intermediate derived from a diketone. beilstein-journals.org

The following table lists plausible reaction intermediates in transformations involving α-aryl ketones like this compound.

Intermediate Type Formation Pathway Subsequent Reaction Supporting Evidence
Enolate AnionBase-mediated deprotonationNucleophilic attack on an electrophileCommon intermediate in many ketone reactions. ulaval.ca
Cationic RadicalAnodic oxidation of an enol equivalentCoupling with a radical speciesProposed in electrochemical syntheses. beilstein-journals.org
Vinyl TriflateReaction with triflic anhydride (B1165640)Nucleophilic substitutionConfirmed by computational investigations in related systems. d-nb.info
Aryl RadicalFragmentation of a radical anionReaction with an enolateKey intermediate in SRN1 mechanisms. ulaval.ca

Despite a comprehensive search for empirical data, specific experimental values for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound are not available in the public domain through the conducted searches. Generating a scientifically accurate and thorough article as per the requested outline is contingent on the availability of this precise data.

To fulfill the user's request, access to peer-reviewed research articles or spectral databases containing the following specific information for this compound is required:

¹H NMR Data: Chemical shifts (ppm), multiplicity (singlet, doublet, triplet, etc.), coupling constants (Hz), and integration values for each proton.

¹³C NMR Data: Chemical shifts (ppm) for each unique carbon atom.

¹⁹F NMR Data: The chemical shift (ppm) for the fluorine atom.

Mass Spectrometry Data: The mass-to-charge ratio (m/z) of the molecular ion and the m/z values of the major fragment ions.

Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Crystallographic Characterization in Research

Infrared (IR) Spectroscopy for Vibrational Analysis

The IR spectrum of 1-(4-Fluorophenyl)pentan-2-one is expected to display several characteristic absorption bands that confirm the presence of its key structural features: a ketone carbonyl group, an aromatic ring, a C-F bond, and aliphatic C-H bonds. The precise position of these bands is determined by factors like bond strength and the mass of the atoms involved. msu.edu By analyzing the spectrum, specific vibrational modes such as stretching and bending can be assigned to the corresponding functional groups. malayajournal.orgacadpubl.eu

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (sp²)3100 - 3000Medium-Weak
C-H StretchAliphatic (sp³)3000 - 2850Medium-Strong
C=O StretchKetone~1715Strong
C=C StretchAromatic Ring1600 - 1450Medium-Weak
C-F StretchAryl Fluoride (B91410)1250 - 1100Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons from lower-energy ground states to higher-energy excited states. libretexts.org These electronic transitions are characteristic of the chromophores—the light-absorbing groups—within the molecule. cutm.ac.in The structure of this compound contains two primary chromophores: the 4-fluorophenyl group and the carbonyl group.

The absorption spectrum is expected to show bands corresponding to two main types of electronic transitions:

π → π* transitions: These higher-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals and are associated with the aromatic ring and the carbonyl double bond. libretexts.orgcutm.ac.in They typically result in strong absorption bands.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orgcutm.ac.in These transitions are lower in energy, occur at longer wavelengths, and are characteristically much weaker in intensity than π → π* transitions. cutm.ac.in

Table 5: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λₘₐₓ (nm)
π → π4-Fluorophenyl Ring~260-270
n → πCarbonyl Group (C=O)~280-300

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of atoms in a single crystal. wikipedia.org The resulting diffraction pattern of spots is unique to the crystal structure. By measuring the positions and intensities of these spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and other structural details can be elucidated. wikipedia.org

A single-crystal XRD analysis of this compound would first require the growth of a high-quality crystal suitable for diffraction. wikipedia.org The subsequent analysis would provide precise crystallographic data, including the unit cell dimensions and the space group that describes the crystal's symmetry. This information confirms the molecular structure and provides insight into the intermolecular interactions governing the packing of molecules in the solid state. Although specific data for this compound is not available, a hypothetical analysis would yield the parameters shown in the table below, based on data from structurally similar molecules. nih.govmdpi.combenthamopen.com

Table 6: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry system of the unit cell.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 5.4, b = 8.3, c = 25.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 94, γ = 90
V (ų)The volume of the unit cell.~1120
ZThe number of molecules in the unit cell.4
Dcalc (g/cm³)The calculated density of the crystal.~1.28

Crystal Structure Determination and Refinement

Data not available for this compound.

Analysis of Intermolecular Interactions in Crystalline States

Data not available for this compound.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl Pentan 2 One

Density Functional Theory (DFT) Calculations and Applications

No published studies detailing DFT calculations specifically for 1-(4-Fluorophenyl)pentan-2-one were found. Consequently, data for the following subsections are unavailable.

Molecular Geometry Optimization and Conformational Analysis

There are no available data from DFT calculations regarding the optimized molecular geometry or conformational analysis of this compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Specific predicted vibrational frequencies and spectroscopic properties for this compound derived from DFT calculations are not present in the surveyed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its electronic properties and reactivity, has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published studies that include a Molecular Electrostatic Potential (MEP) surface map for this compound.

Non-Covalent Interaction (NCI) Analysis and its Implications

No research articles presenting a Non-Covalent Interaction (NCI) analysis for this compound could be identified. This type of analysis is essential for understanding the weak interactions that govern the compound's supramolecular chemistry.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions in crystalline solids, has not been performed on this compound according to available records. As a result, two-dimensional fingerprint plots derived from this analysis are also not available.

Advanced Quantum Chemical Computations

There are no published advanced quantum chemical computations for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been investigated according to available literature. This analysis would involve calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics.

Applications of 1 4 Fluorophenyl Pentan 2 One in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

1-(4-Fluorophenyl)pentan-2-one serves as a foundational building block for synthesizing more complex molecules, particularly heterocyclic and carbocyclic structures that are prevalent in biologically active compounds. The ketone functional group is a primary site for a variety of carbon-carbon bond-forming reactions.

The utility of similar fluorophenyl ketones has been demonstrated in the synthesis of potential kinase inhibitors. For instance, the related compound 2-(4-fluorophenyl)cyclopentanone has been employed as a key intermediate in the multi-step synthesis of a disubstituted carbocyclic analog designed to inhibit p38 mitogen-activated protein kinase (MAPK) researchgate.net. In a comparable fashion, this compound can undergo reactions such as Grignard additions, aldol (B89426) condensations, and Wittig reactions to extend its carbon skeleton and introduce new functional groups.

Furthermore, the alpha-protons adjacent to the carbonyl group can be removed to form an enolate, which can then act as a nucleophile in alkylation, acylation, and condensation reactions. This reactivity allows for the construction of intricate molecular architectures, including polycyclic systems and densely functionalized acyclic chains. Peptidyl fluoromethyl ketones, a related class of compounds, are noted for their application as highly selective inhibitors of serine and cysteine proteases, underscoring the value of the fluorinated ketone motif in designing bioactive molecules mdpi.com.

Table 1: Potential Synthetic Transformations of this compound for Building Complex Molecules

Reaction TypeReactive SitePotential Product ClassExample Transformation
Grignard ReactionCarbonyl CarbonTertiary AlcoholsReaction with Pyridylmagnesium bromide to form a pyridyl-substituted tertiary alcohol researchgate.net
Aldol Condensationα-Carbon (as enolate)β-Hydroxy Ketones, α,β-Unsaturated KetonesBase-catalyzed reaction with an aromatic aldehyde to form a chalcone-like structure
Reductive AminationCarbonyl CarbonSubstituted AminesReaction with an amine and a reducing agent (e.g., NaBH3CN) to form complex amines
Paal-Knorr SynthesisCarbonyl GroupPyrroles, Furans, ThiophenesCondensation with a 1,4-dicarbonyl compound or appropriate amine/sulfur source
Fischer Indole SynthesisCarbonyl GroupIndole DerivativesReaction with a phenylhydrazine (B124118) derivative under acidic conditions

Intermediate in the Preparation of Specialty Chemicals and Agrochemical Precursors

The presence of a fluorine atom on the phenyl ring makes this compound a particularly attractive intermediate for specialty chemicals, including pharmaceuticals and agrochemicals. The introduction of fluorine can dramatically alter a molecule's biological activity by affecting its binding to target enzymes, transport properties, and resistance to metabolic degradation researchgate.net. While specific large-scale applications of this compound are not widely documented, its structural isomer, 1-(4-Fluorophenyl)pentan-1-one, is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals cymitquimica.com. This suggests a similar potential for the pentan-2-one variant.

Fluorinated building blocks are integral to the synthesis of many modern agrochemicals researchgate.net. For example, pyrazole (B372694) carboxamide fungicides and butenolide insecticides often contain fluorinated aromatic or heterocyclic moieties ccspublishing.org.cn. The 4-fluorophenyl group of this compound can be carried through a synthetic sequence to become part of the final active ingredient, imparting the benefits of fluorination. The compound could serve as a precursor for creating active ingredients that feature a fluorophenyl group attached to a larger, more complex scaffold.

Table 2: Potential Applications in Specialty Chemical and Agrochemical Synthesis

Target IndustryPotential Product ClassRole of the 4-Fluorophenyl MotifRelevant Example from Literature
AgrochemicalsFungicides (e.g., SDHIs)Enhances binding affinity and metabolic stability researchgate.netccspublishing.org.cnBenzovindiflupyr contains a difluoromethyl pyrazole moiety ccspublishing.org.cn
AgrochemicalsInsecticides (e.g., nAChR agonists)Improves transport and target interaction researchgate.netFlupyradifurone features a fluorinated pyridine (B92270) ring ccspublishing.org.cn
PharmaceuticalsKinase InhibitorsForms key interactions in the enzyme's binding pocket nih.govPAK4 inhibitors incorporating a 4-fluorophenyl group show high potency nih.gov
PharmaceuticalsAntiproliferative AgentsContributes to cytotoxicity in cancer cell lines nih.govBrequinar, an antiproliferative, is synthesized using 4-fluoroaniline (B128567) nih.gov

Strategies for Molecular Diversification and Scaffolding

Molecular diversification is a key strategy in drug discovery and materials science, aiming to generate large libraries of related compounds from a common core structure, or scaffold. This compound is an ideal scaffold for such diversification due to its multiple points for chemical modification. Defined molecular scaffolds serve as carriers for diverse, covalently attached functional groups, enabling the exploration of a wide chemical space mdpi.com.

One powerful strategy for rapid molecular diversification is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials, making them highly efficient for generating chemical libraries nih.govnih.gov. Ketones are common substrates in many well-known MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction for producing dihydropyrimidines. By using this compound in such reactions, a diverse range of heterocyclic compounds can be synthesized, each bearing the constant 4-fluorophenyl moiety but with variations at other positions derived from the other reaction components.

This approach allows for the systematic modification of the molecular structure to perform structure-activity relationship (SAR) studies. The fluorinated phenyl group can be kept constant as an anchor, while modifications are made to the rest of the molecule to optimize for a specific biological target or material property. The development of synthetic biology approaches further expands these possibilities, offering pathways to incorporate fluorinated building blocks into complex natural product scaffolds nih.gov.

Table 3: Strategies for Molecular Diversification of the this compound Scaffold

Diversification SiteSynthetic StrategyPotential Resulting LibraryRationale
Carbonyl GroupMulticomponent Reactions (e.g., Biginelli, Hantzsch)Dihydropyrimidines, DihydropyridinesRapidly generates complex heterocyclic scaffolds with high efficiency nih.gov
α-Methylene GroupKnoevenagel Condensation followed by Michael AdditionFunctionalized 1,5-dicarbonyls, complex pyransCreates multiple new C-C bonds and introduces diverse functional groups
Propyl ChainVariation of starting material (e.g., using different chain length ketones)Homologous series of aryl-alkyl ketonesModulates lipophilicity and conformational flexibility
Aromatic RingNucleophilic Aromatic Substitution (SNAr) or Electrophilic Aromatic SubstitutionSubstituted phenyl derivatives (e.g., with nitro, amino, or other groups)Fine-tunes electronic properties and explores additional binding interactions

Advanced Analytical Methodologies in Chemical Research Relevant to 1 4 Fluorophenyl Pentan 2 One

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For a substance like 1-(4-Fluorophenyl)pentan-2-one, which may be part of complex mixtures or contain process-related impurities, high-resolution separation techniques are critical. rroij.comnih.govijprajournal.comijprajournal.com

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and precision. nih.govphenomenex.com Developing a robust HPLC method for this compound involves the strategic selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation from potential impurities, such as positional isomers or degradation products.

A reversed-phase (RP-HPLC) approach is typically the most effective for a moderately polar compound like an aromatic ketone. nih.govphenomenex.com A C18 column is a common starting point, offering excellent hydrophobic separation capabilities. phenomenex.com However, for compounds containing a phenyl group and a polar fluorine atom, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through π-π interactions and dipole-dipole interactions, enhancing the resolution of aromatic and halogenated compounds. sielc.com

The mobile phase composition is critical for achieving the desired retention and separation. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol allows for the effective separation of compounds with varying polarities. UV detection is well-suited for this compound due to the presence of the chromophoric phenyl ring and carbonyl group, with a detection wavelength typically set near the absorbance maximum of the analyte, often around 254 nm.

Below is a table outlining a hypothetical, yet plausible, set of starting parameters for HPLC method development.

ParameterConditionRationale
Stationary Phase (Column) C18, 5 µm, 250 x 4.6 mmStandard reversed-phase column with good hydrophobic selectivity for aromatic ketones. phenomenex.com
Mobile Phase A: 0.1% Formic Acid in Water B: AcetonitrileProvides good peak shape and is compatible with mass spectrometry if hyphenated techniques are used.
Elution Mode GradientEnsures elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection Wavelength 254 nmTypical wavelength for detecting aromatic ketones.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.

Gas Chromatography (GC) for Volatile Mixtures

For the analysis of volatile and semi-volatile compounds, Gas Chromatography (GC) is the method of choice, often coupled with a mass spectrometer (MS) for definitive identification. researchgate.netmdpi.comnih.gov this compound is sufficiently volatile to be amenable to GC analysis, which is particularly useful for detecting residual solvents, starting materials, or volatile byproducts from its synthesis. mdpi.comwiley.com

A typical GC method would employ a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms). This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or hydrogen) through the column. A temperature program, where the column temperature is gradually increased, is used to elute compounds in order of increasing boiling point.

Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) offers structural information, allowing for the confident identification of unknown peaks by comparing their mass spectra to library databases. gla.ac.uk

The following table presents typical parameters for a GC-MS method suitable for analyzing this compound.

ParameterConditionRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)Industry-standard, general-purpose column providing good resolution for a wide range of volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and impurities.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates volatile solvents from the main analyte and higher-boiling impurities.
Detector Mass Spectrometer (MS)Provides structural information for positive peak identification. gla.ac.uk
MS Scan Range 40-450 amuCovers the expected mass range for the analyte and common impurities.

Ultra Performance Liquid Chromatography (UPLC) Applications

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC can be particularly advantageous for impurity profiling, where trace-level impurities must be separated from the main component. biomedres.us

The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle columns. The benefits include significantly reduced run times—often by a factor of 5 to 10—and lower solvent consumption, making it a more efficient and environmentally friendly technique. The increased peak capacity of UPLC allows for better separation of closely related compounds, such as isomers, which might co-elute in an HPLC separation.

A comparative table illustrates the advantages of a UPLC method over a conventional HPLC method.

ParameterConventional HPLCUPLC
Column Particle Size 3.5 - 5 µm< 2 µm
Column Dimensions 150 x 4.6 mm50 x 2.1 mm
Flow Rate 1.0 mL/min0.4 mL/min
Typical Run Time 15-30 min2-5 min
Peak Capacity LowerHigher
Solvent Consumption HigherSignificantly Lower

Chemometric Approaches in Advanced Spectroscopic Data Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. bitsathy.ac.inresearchgate.net When analyzing spectroscopic data (e.g., Infrared, Raman, or NMR) for this compound, chemometrics can reveal subtle patterns that are not apparent from visual inspection alone. spectroscopyonline.comnih.gov

A key application is in distinguishing between positional isomers (e.g., 1-(2-fluorophenyl)pentan-2-one, 1-(3-fluorophenyl)pentan-2-one, and this compound). While these isomers have the same mass, their spectroscopic fingerprints will have minor differences due to the different electronic environments. Principal Component Analysis (PCA) is a powerful unsupervised chemometric technique that can be used for this purpose. acs.orgresearchgate.net

PCA reduces the dimensionality of the data by transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, samples can be visualized in a 2D or 3D space. Spectra from different isomers will often cluster into distinct groups, allowing for their differentiation. For instance, analysis of the carbonyl stretching region in the IR spectra of a set of samples could be used to classify them by isomer type based on slight shifts in peak position and shape. researchgate.netspectroscopyonline.comnih.gov

Application of Machine Learning and Deep Learning Models in Spectroscopic Analysis

The integration of machine learning (ML) and deep learning (DL) is revolutionizing spectroscopic analysis. arxiv.org These artificial intelligence tools can learn complex patterns from large datasets of spectra to perform tasks like classification, quantification, and even structure elucidation. mdpi.comnih.govtechnologynetworks.com

For a compound like this compound, ML models can be trained to automatically identify its presence in a mixture from its Raman or mass spectrum. mdpi.comtandfonline.comfrontlinegenomics.com For example, a Convolutional Neural Network (CNN), a type of deep learning model, can be trained on a library of Raman spectra. rsc.orgcern.ch The trained CNN can then analyze the spectrum of an unknown sample and predict with high accuracy whether this compound is present, even in complex matrices or at low concentrations. mdpi.comrsc.orgsemanticscholar.org

In mass spectrometry, deep learning frameworks are being developed to enhance data analysis by improving peak detection and even predicting fragmentation patterns. tandfonline.comnih.gov This could aid in the automated identification of metabolites or degradation products of this compound in complex biological or environmental samples. These models can learn the intricate rules of mass spectral fragmentation, providing new insights for biomarker screening and structural characterization. tandfonline.com

Future Research Directions and Perspectives for 1 4 Fluorophenyl Pentan 2 One

Development of Novel and Sustainable Synthetic Routes

Key areas for investigation include:

Catalyst-Free Methodologies : Inspired by multicomponent reactions for other fluorophenyl compounds, research could explore one-pot, catalyst-free syntheses in aqueous solvent systems. rsc.org Techniques such as ultrasound irradiation could be employed to facilitate reactions, reduce reaction times, and increase yields, thereby offering a safer and more environmentally friendly alternative to traditional methods. rsc.org

Flow Chemistry : Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Future work could focus on designing a flow synthesis route, potentially utilizing immobilized catalysts or reagents to simplify purification and improve process efficiency.

Bio-catalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into identifying or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of 1-(4-Fluorophenyl)pentan-2-one could lead to highly sustainable and efficient production methods.

Synthetic Strategy Potential Advantages Research Focus
Ultrasound-Assisted Synthesis Reduced reaction times, high yields, catalyst-free, environmentally benign conditions. rsc.orgFour-component reaction in aqueous ethanol. rsc.org
Continuous Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability, consistent product quality.Development of a packed-bed reactor system with immobilized catalysts.
Biocatalysis High chemo-, regio-, and stereoselectivity; mild reaction conditions (aqueous media, room temperature).Screening of enzyme libraries (e.g., ketoreductases, transaminases) for key synthetic steps.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The chemical reactivity of this compound is largely defined by its ketone functional group and the fluorinated aromatic ring. However, its full reactivity profile remains to be explored. Future studies should aim to uncover novel transformations and catalytic applications.

Potential research avenues include:

Asymmetric Catalysis : Developing catalytic systems for the asymmetric reduction of the ketone to produce chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

C-H Bond Functionalization : Investigating the selective functionalization of C-H bonds on both the alkyl chain and the aromatic ring. Recent advances in transition-metal catalysis, for instance with ultrastable copper clusters, could enable the direct introduction of new functional groups, providing efficient pathways to novel derivatives. acs.org

Photocatalysis : Utilizing visible-light photocatalysis to engage this compound in novel cycloadditions, cross-couplings, or radical-mediated reactions, opening up new synthetic possibilities under mild conditions.

Advancements in High-Throughput Spectroscopic Characterization Protocols

To accelerate the discovery of new reactions and the optimization of synthetic processes involving this compound, the development of high-throughput analytical methods is essential. Most ketones lack strong visible photometric properties, making their rapid quantification challenging. nih.govcas.cnacs.org

Future research should focus on:

Fluorescence-Based Assays : Developing novel high-throughput screening (HTS) assays based on fluorescence. For example, a colorimetric method using probes like para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been successfully developed for the rapid detection of structurally diverse ketones. cas.cn This system allows for sensitive fluorescence screening in a 96-well plate format, making it suitable for enzyme mining and directed evolution applications. nih.govcas.cnacs.org

Mass Spectrometry Techniques : Implementing advanced mass spectrometry techniques, such as acoustic mist ionization mass spectrometry (AMI-MS), to enable the rapid analysis of reaction arrays with minimal sample preparation.

Integrated Analytical Platforms : Creating integrated platforms that combine automated reaction execution with real-time spectroscopic monitoring (e.g., in-situ IR or Raman spectroscopy) to provide rapid kinetic and mechanistic data.

Technique Principle Application for this compound
Fluorescence Assay A chemical probe reacts with the ketone to produce a fluorescent product. cas.cnHigh-throughput screening of reaction conditions, enzyme libraries, and catalyst performance. nih.govacs.org
Laser Spectroscopy High-sensitivity detection based on the unique absorption spectra of the molecule. researchgate.netReal-time monitoring of reaction kinetics and detection of trace amounts.
In-situ IR/Raman Real-time monitoring of vibrational modes of functional groups.Mechanistic studies and optimization of reaction parameters in flow chemistry setups.

Deeper Integration of Computational Chemistry in Mechanistic Elucidation and Design

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. grnjournal.us A deeper integration of computational methods can guide the rational design of experiments and accelerate the discovery of new transformations for this compound.

Key areas for computational investigation include:

Reaction Mechanism Studies : Employing Density Functional Theory (DFT) to elucidate the mechanisms of known and novel reactions. scholarsresearchlibrary.comacs.orgresearchgate.net This can provide detailed insights into transition states, intermediates, and reaction energy profiles, helping to explain selectivity and reactivity. grnjournal.usscholarsresearchlibrary.com For instance, DFT calculations could model the Norrish type II reaction pathway for this specific ketone or its interaction with catalysts. scholarsresearchlibrary.comresearchgate.net

Catalyst Design : Using computational modeling to design new catalysts with enhanced activity and selectivity for transformations involving this compound. This includes modeling the interaction of the substrate with the catalyst's active site.

Predictive Modeling : Developing quantitative structure-activity relationship (QSAR) models to predict the properties and reactivity of novel derivatives, thereby prioritizing synthetic targets.

Design of New Derivatives for Synthetic Methodologies

The strategic design and synthesis of new derivatives of this compound can expand its utility as a versatile building block in organic synthesis. Research should focus on creating derivatives that can serve as unique synthons for constructing complex molecular architectures.

Examples of future research directions include:

Synthesis of Chiral Building Blocks : As mentioned, the asymmetric reduction of the ketone can yield chiral alcohols. These can be further derivatized to create a library of chiral synthons for pharmaceutical and materials science applications.

Introduction of Orthogonal Functional Groups : Developing methods to introduce additional functional groups (e.g., boronic esters, alkynes, or azides) onto the molecule. These groups would allow for selective, sequential reactions (e.g., Suzuki or click chemistry), enabling the use of the derivative as a multifunctional scaffold.

Development of Photoresponsive Derivatives : Incorporating photo-cleavable or photo-isomerizable groups to create derivatives whose reactivity can be controlled by light, offering applications in smart materials and controlled-release systems. The synthesis of analogs of related compounds like pyrovalerone has shown promise for creating molecules with specific biological activities, suggesting that derivatives of this compound could be valuable precursors for new therapeutic agents. nih.govdrugs.ie

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 1-(4-Fluorophenyl)pentan-2-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with pentan-2-one in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing stoichiometry, solvent choice (e.g., dichloromethane), and temperature (typically 0–25°C) enhances yield. Alternative routes include ketone alkylation using fluorophenyl Grignard reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Reaction progress should be monitored by TLC and confirmed via GC-MS or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : A singlet at δ ~2.1 ppm (ketone CH₃), δ ~2.5–3.0 ppm (methylene protons adjacent to the ketone), and aromatic protons (δ ~7.0–7.5 ppm) split due to para-fluorine coupling.
  • IR : Strong absorption at ~1700–1720 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-F stretch).
  • HRMS : Exact mass calculated for C₁₁H₁₃FO [M+H]⁺ = 181.1027.
  • Cross-validate with literature data from structurally analogous fluorophenyl ketones .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELXL or OLEX2?

  • Methodological Answer : Single-crystal X-ray diffraction may reveal disorder in the fluorophenyl or pentanone moieties. In SHELXL, apply PART commands to model split positions and refine occupancy ratios. Use SIMU and DELU restraints to manage thermal motion. For twinned data (e.g., merohedral twinning), employ the TWIN and BASF commands. Validate refinement with R-factor convergence (<5%) and residual electron density maps .

Q. What experimental variables explain contradictory bioactivity results in studies involving this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Variations in cell viability assays (e.g., MTT vs. resazurin) or incubation times.
  • Stereochemical Purity : Ensure enantiomeric excess is quantified via chiral HPLC if the compound has a stereocenter.
  • Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity.
  • Reference negative controls and replicate experiments to isolate compound-specific effects .

Q. How does the 4-fluoro substituent electronically influence the ketone’s reactivity in nucleophilic additions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine group increases the ketone’s electrophilicity, accelerating nucleophilic attack (e.g., Grignard additions or hydride reductions). Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring) with non-fluorinated analogs like 1-(4-methylphenyl)pentan-2-one. Computational modeling (DFT) can further elucidate charge distribution and transition states .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 1 mg/m³).
  • Waste Disposal : Collect organic waste in designated containers and incinerate via licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.